molecular formula C17H21N3O5S B6974908 N-[5-(3,5-dioxo-4,6-diazatricyclo[6.3.0.02,6]undecan-4-yl)-2-methoxyphenyl]methanesulfonamide

N-[5-(3,5-dioxo-4,6-diazatricyclo[6.3.0.02,6]undecan-4-yl)-2-methoxyphenyl]methanesulfonamide

Cat. No.: B6974908
M. Wt: 379.4 g/mol
InChI Key: YRPKFQDTTANDML-UHFFFAOYSA-N
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Description

N-[5-(3,5-dioxo-4,6-diazatricyclo[63002,6]undecan-4-yl)-2-methoxyphenyl]methanesulfonamide is a complex organic compound with a unique structure that includes a tricyclic core and various functional groups

Properties

IUPAC Name

N-[5-(3,5-dioxo-4,6-diazatricyclo[6.3.0.02,6]undecan-4-yl)-2-methoxyphenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-25-14-7-6-11(8-13(14)18-26(2,23)24)20-16(21)15-12-5-3-4-10(12)9-19(15)17(20)22/h6-8,10,12,15,18H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPKFQDTTANDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3C4CCCC4CN3C2=O)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,5-dioxo-4,6-diazatricyclo[6.3.0.02,6]undecan-4-yl)-2-methoxyphenyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the tricyclic core. This core can be synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The methoxyphenyl group is then introduced through a substitution reaction, followed by the addition of the methanesulfonamide group under controlled conditions to ensure the stability of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to ensure consistent production quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,5-dioxo-4,6-diazatricyclo[6.3.0.02,6]undecan-4-yl)-2-methoxyphenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[5-(3,5-dioxo-4,6-diazatricyclo[6.3.0.02,6]undecan-4-yl)-2-methoxyphenyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[5-(3,5-dioxo-4,6-diazatricyclo[6.3.0.02,6]undecan-4-yl)-2-methoxyphenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(3,5-dioxo-4,6-diazatricyclo[6.3.0.02,6]undecan-4-yl)-2-hydroxyphenyl]methanesulfonamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-[5-(3,5-dioxo-4,6-diazatricyclo[6.3.0.02,6]undecan-4-yl)-2-chlorophenyl]methanesulfonamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The uniqueness of N-[5-(3,5-dioxo-4,6-diazatricyclo[6.3.0.02,6]undecan-4-yl)-2-methoxyphenyl]methanesulfonamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.

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